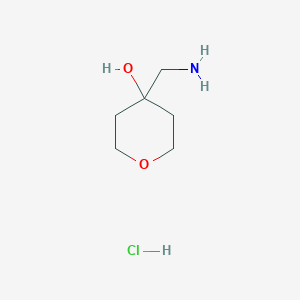

4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride

Description

Properties

IUPAC Name |

4-(aminomethyl)oxan-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c7-5-6(8)1-3-9-4-2-6;/h8H,1-5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILUSBJDVXKZYEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30720961 | |

| Record name | 4-(Aminomethyl)oxan-4-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

666261-01-4 | |

| Record name | 4-(Aminomethyl)oxan-4-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(aminomethyl)oxan-4-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride is a pivotal heterocyclic building block in medicinal chemistry, valued for its unique structural features that impart advantageous properties to therapeutic candidates. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, synthesis, analytical characterization, and its significant applications in drug discovery. We will delve into its role as a key intermediate in the development of selective inhibitors for critical biological targets such as mTOR kinase and phosphodiesterase 10A (PDE10A), highlighting the causal relationship between its structure and its utility in crafting advanced therapeutic agents.

Introduction: The Strategic Importance of the Tetrahydropyran Scaffold

The tetrahydropyran (THP) ring is a prevalent motif in numerous natural products and approved pharmaceuticals.[1] Its inclusion in a molecule, often as a bioisosteric replacement for a cyclohexyl or aromatic ring, can significantly enhance pharmacokinetic properties.[2] The oxygen atom in the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.[2] Furthermore, the THP scaffold generally leads to lower lipophilicity compared to its carbocyclic counterparts, which can improve aqueous solubility and modulate a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2] this compound incorporates this beneficial scaffold along with primary amine and tertiary alcohol functionalities, creating a versatile and synthetically valuable intermediate for the construction of complex, sp³-rich molecules tailored for specific biological targets.[3]

Physicochemical and Structural Characteristics

A thorough understanding of the fundamental properties of this compound is essential for its effective application in research and development.

| Property | Value | Reference(s) |

| Molecular Weight | 167.63 g/mol | [3] |

| Molecular Formula | C₆H₁₄ClNO₂ | |

| CAS Number | 666261-01-4 | [3] |

| IUPAC Name | 4-(aminomethyl)oxan-4-ol;hydrochloride | [3] |

| Appearance | White to off-white solid | |

| InChI Key | ILUSBJDVXKZYEP-UHFFFAOYSA-N | [3] |

| Predicted pKa (Amine) | ~9.5 - 10.5 | |

| Predicted LogP | < 0 | |

| Solubility | Soluble in water | [3] |

Note: pKa and LogP values are estimations based on the chemical structure and may vary under different experimental conditions.

The hydrochloride salt form of this compound enhances its stability, handling, and solubility in aqueous media, which is advantageous for various synthetic and biological applications.[3]

Synthesis and Purification Methodologies

The synthesis of this compound can be achieved through several routes. The choice of method often depends on the available starting materials, scalability, and desired purity.

Synthesis via Nitrile Reduction (A Common Laboratory Scale Method)

One of the most direct methods involves the reduction of a nitrile precursor, 4-hydroxytetrahydro-2H-pyran-4-carbonitrile. This method is robust and provides good yields of the desired product.

-

Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. The flask is charged with a suspension of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ethereal solvent like tetrahydrofuran (THF) and cooled to 0°C.

-

Addition of Precursor: A solution of 4-hydroxytetrahydro-2H-pyran-4-carbonitrile in anhydrous THF is added dropwise to the cooled suspension of the reducing agent, maintaining the internal temperature below 10°C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reduction of the nitrile group. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Quenching: Upon completion, the reaction is carefully cooled in an ice bath and quenched by the sequential and slow addition of water, followed by an aqueous sodium hydroxide solution, and then more water. This procedure is crucial for the safe decomposition of the excess reducing agent and the formation of a granular precipitate of aluminum salts.

-

Isolation of the Free Base: The resulting slurry is filtered through a pad of celite, and the filter cake is washed thoroughly with an organic solvent such as ethyl acetate. The combined organic filtrates are then concentrated under reduced pressure to yield the crude 4-(aminomethyl)tetrahydro-2H-pyran-4-ol as a free base.

-

Salt Formation and Purification: The crude free base is dissolved in a suitable solvent like methyl tert-butyl ether (MTBE) and cooled to 0°C. A solution of hydrochloric acid in dioxane (e.g., 4N) is added dropwise with stirring. The precipitated hydrochloride salt is collected by vacuum filtration, washed with a cold solvent, and dried under a stream of nitrogen to afford the final product.

Synthesis via Catalytic Reductive Amination

An alternative and often more scalable approach is the catalytic reductive amination of tetrahydro-4H-pyran-4-one. This method avoids the use of potent hydride reducing agents.

-

Reaction Setup: A solution of tetrahydro-4H-pyran-4-one in a suitable solvent such as methanol is prepared in a reaction vessel.

-

Amine Source and Catalyst: An amine source, such as ammonium formate or ammonia, and a hydrogenation catalyst, typically palladium on activated carbon (Pd/C), are added to the solution.

-

Reaction Conditions: The reaction is stirred at room temperature under a hydrogen atmosphere (or with a hydride source like sodium cyanoborohydride) overnight. The progress is monitored by GC or LC-MS.

-

Work-up and Isolation: Upon completion, the catalyst is removed by filtration through celite. The filtrate is concentrated under reduced pressure.

-

Salt Formation: The resulting residue is dissolved in a suitable solvent, and hydrochloric acid is added to precipitate the hydrochloride salt, which is then isolated by filtration and dried.

Caption: Simplified mTOR signaling pathway and the point of intervention for derived inhibitors.

PDE10A Inhibitors for Neurological Disorders

Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the medium spiny neurons of the striatum in the brain. [4]It plays a crucial role in regulating cyclic nucleotide (cAMP and cGMP) signaling downstream of dopamine receptors. [4]Inhibition of PDE10A has emerged as a promising therapeutic strategy for treating neurological and psychiatric disorders such as schizophrenia and Huntington's disease. [5]The constrained tetrahydropyran ring of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol can serve as a key scaffold in the design of potent and selective PDE10A inhibitors, helping to orient other pharmacophoric groups for optimal binding in the enzyme's active site. [3]

Sources

4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol Hydrochloride

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound (CAS No: 666261-01-4). As a valuable building block in medicinal chemistry, particularly in the synthesis of inhibitors for targets like mTOR kinase and phosphodiesterase 10A (PDE10A), unambiguous structural verification is paramount for its application in drug discovery and development.[1][2] This document details a systematic workflow integrating Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques. The causality behind experimental choices is explained, and self-validating protocols are provided for each analytical method, ensuring scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction and Initial Assessment

This compound is a heterocyclic compound featuring a saturated tetrahydropyran ring, a primary amine, and a tertiary alcohol.[1] The hydrochloride salt form enhances the compound's stability and solubility, making it more amenable to handling and formulation.[1] The core challenge in its structural analysis lies in unequivocally confirming the connectivity of these functional groups, particularly around the quaternary carbon C4.

Molecular Formula: C₆H₁₄ClNO₂ Molecular Weight: 167.63 g/mol [1][3]

The proposed structure is shown below. Our analytical journey will be to confirm this connectivity and the protonation state.

Figure 1. Proposed structure of this compound.

Our strategy employs a logical progression from foundational molecular weight confirmation to the intricate mapping of the atomic framework.

¹H NMR Spectroscopy

This experiment quantifies the different types of protons in the molecule. The presence of electronegative oxygen and the positively charged nitrogen will cause adjacent protons to shift downfield (to a higher ppm value). [4][5][6] Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.

-

Acquisition: Record the spectrum on a 400 MHz or higher spectrometer.

-

Parameters: Use a standard 90° pulse sequence, an acquisition time of ~3-4 seconds, and a relaxation delay of 1-2 seconds.

-

Referencing: Reference the spectrum to the residual solvent peak or an internal standard like TMS (if compatible).

¹³C and DEPT NMR Spectroscopy

The broadband-decoupled ¹³C NMR spectrum reveals all unique carbon environments. The DEPT (Distortionless Enhancement by Polarization Transfer) experiments are crucial for determining the multiplicity of each carbon (i.e., whether it is a CH₃, CH₂, CH, or quaternary carbon). [7][8]The DEPT-135 spectrum shows CH₃ and CH signals as positive peaks and CH₂ signals as negative peaks. [9]Quaternary carbons are absent from DEPT spectra, allowing for their identification by comparing the DEPT-135 with the standard ¹³C spectrum. [10][11] Experimental Protocol: ¹³C and DEPT NMR

-

Sample Preparation: Use the same sample as prepared for ¹H NMR. A higher concentration (~20-50 mg) may be needed for faster acquisition.

-

Acquisition:

-

¹³C: Acquire a proton-decoupled spectrum. A sufficient number of scans are required to achieve a good signal-to-noise ratio.

-

DEPT-135: Run the DEPT-135 pulse program.

-

-

Processing: Process and reference the spectra similarly to the ¹H spectrum.

2D NMR Spectroscopy (COSY, HSQC, HMBC)

Two-dimensional NMR experiments are essential for assembling the molecular puzzle by establishing through-bond correlations.

-

COSY (COrrelation SpectroscopY): Identifies protons that are spin-coupled, typically on adjacent carbons. This will map out the proton network within the tetrahydropyran ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to. This allows for the definitive assignment of carbon chemical shifts based on the more easily interpreted proton spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment to confirm the connectivity around the non-protonated quaternary carbon (C4). We expect to see correlations from the aminomethyl protons (H7) to C4 and from the ring protons (H3/H5) to C4.

Data Presentation: Predicted NMR Assignments

Assignments are based on the structure in Figure 1. Chemical shifts are estimates in D₂O.

| Position | ¹H Shift (ppm), Mult. | ¹³C Shift (ppm) | DEPT-135 | Key HMBC Correlations (¹H → ¹³C) |

| H2, H6 | ~3.8 (m, 4H) | ~65 | Negative | H2 → C3, C6; H6 → C5, C2 |

| H3, H5 | ~1.8 (m, 4H) | ~35 | Negative | H3 → C2, C4, C5; H5 → C4, C6, C3 |

| C4 | - | ~75 | Absent | H3, H5 → C4; H7 → C4 |

| H7 | ~3.2 (s, 2H) | ~45 | Negative | H7 → C4 |

| -OH, -NH₃⁺ | Variable (exchanges with D₂O) | - | - | - |

Data Integration and Final Confirmation

The collective data provides an irrefutable structural proof:

-

MS confirms the molecular weight of the free base (C₆H₁₃NO₂) is 131.17 g/mol .

-

IR confirms the presence of -OH, -NH₃⁺ (as a salt), and C-O-C functional groups.

-

¹³C NMR shows 4 distinct carbon signals, consistent with the molecular symmetry.

-

DEPT-135 identifies three negative peaks (CH₂) and one absent peak (quaternary C). This is a critical finding, confirming the presence of the C4 quaternary center.

-

¹H NMR shows three distinct proton environments for the C-H bonds, whose integrations (4H, 4H, 2H) match the proposed structure.

-

HSQC correlates the proton signals to their directly attached carbons.

-

HMBC provides the final, definitive link. The observation of correlations from the aminomethyl protons (H7) and the ring protons (H3/H5) to the quaternary carbon signal (~75 ppm) unequivocally confirms the core structure of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol. The presence of the ammonium salt is confirmed by IR and the downfield shift of the aminomethyl protons.

The culmination of this self-validating system of experiments leads to the unambiguous elucidation of the title compound's structure.

References

-

OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. [Link]

-

University of Regensburg. C NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. [Link]

-

Facey, G. (2007, November 16). DEPT and DEPTQ. University of Ottawa NMR Facility Blog. [Link]

-

JoVE. (2024, April 4). ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). [Link]

-

Singh, P., & Kumar, A. (2018). Crystal structure of hydrochloride salt, 2. ResearchGate. [Link]

-

Ullah, F., & Altaf, M. (2015). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

Chemistry LibreTexts. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Protheragen. Understanding 4-(Aminomethyl)tetrahydro-2H-pyran: A Key Pharmaceutical Intermediate. [Link]

-

Li, G., et al. (2019). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

Sources

- 1. This compound|167.63 g/mol [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-(AMinoMethyl)tetrahydro-2H-pyran-4-olhydrochloride CAS#: 666261-01-4 [m.chemicalbook.com]

- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT) [jove.com]

- 9. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 10. che.hw.ac.uk [che.hw.ac.uk]

- 11. University of Ottawa NMR Facility Blog: DEPT and DEPTQ [u-of-o-nmr-facility.blogspot.com]

An In-depth Technical Guide to 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride (CAS No: 666261-01-4), a key building block in modern medicinal chemistry. Its unique structural features make it a valuable intermediate in the development of novel therapeutics, particularly central nervous system (CNS) agents and enzyme inhibitors.

Compound Identity and Structure

This compound is a heterocyclic compound featuring a tetrahydropyran ring substituted with both an aminomethyl and a hydroxyl group at the 4-position. The hydrochloride salt form enhances its stability and aqueous solubility, making it more amenable for use in various synthetic and biological applications.

IUPAC Name: 4-(aminomethyl)oxan-4-ol;hydrochloride[1] Synonyms: 4-Amino-4-hydroxymethyl-tetrahydro-2H-pyran hydrochloride CAS Number: 666261-01-4[1] Molecular Formula: C₆H₁₄ClNO₂[2] Molecular Weight: 167.63 g/mol [1]

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this intermediate is crucial for its effective use in synthesis and formulation.

| Property | Value | Source |

| Appearance | White to light yellow solid | [2] |

| Molecular Weight | 167.63 g/mol | [1] |

| Molecular Formula | C₆H₁₄ClNO₂ | [2] |

| CAS Number | 666261-01-4 | [1] |

| Storage Temperature | 2-8°C | [2] |

Stability: The compound should be stored in a cool, dry place to prevent degradation. As with most amine salts, it is advisable to handle it in an inert atmosphere where possible, especially for long-term storage.

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A common and effective synthetic route involves the following key steps:

Sources

4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol Hydrochloride

Introduction: A Scaffold of Significance in Modern Drug Discovery

This compound is a versatile bifunctional building block that has garnered significant attention in medicinal chemistry and pharmaceutical development.[1] Its structure, which incorporates a conformationally restricted tetrahydropyran (THP) ring appended with geminal aminomethyl and hydroxyl groups, offers a unique three-dimensional architecture. This distinct arrangement is highly valued for its ability to improve metabolic stability, enhance binding selectivity to biological targets, and confer favorable physicochemical properties to drug candidates.[1]

As a key synthetic intermediate, this compound is instrumental in the synthesis of a range of bioactive molecules, including selective inhibitors of crucial enzymes like mTOR kinase and phosphodiesterase 10A (PDE10A).[1][2][3] These targets are implicated in complex diseases such as cancer and neurological disorders, highlighting the therapeutic relevance of scaffolds derived from this intermediate.[1][2] This guide, presented from the perspective of a Senior Application Scientist, delineates the primary synthetic pathway to this valuable compound, offering mechanistic insights, comparative data, and detailed, field-proven protocols for its preparation.

Retrosynthetic Analysis and Core Synthetic Strategy

The synthesis of this compound presents a fascinating challenge in functional group manipulation and C-C bond formation at a quaternary center. A logical retrosynthetic analysis points to a convergent strategy starting from the commercially available and structurally simple tetrahydro-4H-pyran-4-one .

The core challenge is the simultaneous introduction of a hydroxyl group and a one-carbon extension (which will become the aminomethyl group) onto the C4 carbonyl carbon. The most direct and efficient strategy to achieve this is through a cyanohydrin formation, followed by the chemical reduction of the nitrile moiety.

This two-step sequence is advantageous as it:

-

Directly constructs the C4 quaternary center with the required hydroxyl and cyano groups in a single, high-yielding step.

-

Utilizes the nitrile group as a robust and reliable precursor to the primary amine, which can be unmasked in the final step.

-

Leverages readily available starting materials and well-established, scalable chemical transformations.

The final step involves the formation of the hydrochloride salt, a standard practice in pharmaceutical chemistry to improve the handling, stability, and aqueous solubility of the final amine product.[1]

Pathway Execution: A Mechanistic and Practical Overview

Step 1: Cyanohydrin Formation — Constructing the Quaternary Center

The synthesis commences with the nucleophilic addition of a cyanide anion to the electrophilic carbonyl carbon of tetrahydro-4H-pyran-4-one. This reaction forms the key intermediate, 4-cyanotetrahydro-2H-pyran-4-ol.

-

Mechanism: The reaction is typically performed using an alkali metal cyanide, such as sodium cyanide (NaCN), in the presence of a proton source (e.g., acetic acid or a mineral acid). The acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. Subsequently, the cyanide ion attacks the carbonyl carbon, leading to the formation of the cyanohydrin product. Careful control of pH is crucial; the reaction must be acidic enough to facilitate the reaction but not so acidic as to cause significant formation of hazardous hydrogen cyanide gas.

Sources

The Tetrahydropyran Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydropyran (THP) ring, a saturated six-membered cyclic ether, has emerged as a privileged scaffold in medicinal chemistry.[1] Its unique combination of physicochemical properties, including its role as a conformationally restricted ether and a bioisostere of cyclohexane, makes it a valuable tool for optimizing drug candidates. This guide provides a comprehensive overview of the THP scaffold, delving into its fundamental properties, stereoselective synthetic strategies, conformational analysis, and its impact on the pharmacokinetic profiles of therapeutic agents. Through illustrative case studies of FDA-approved drugs, this document highlights the successful application of the THP moiety in addressing diverse therapeutic challenges, offering insights for its continued use in the design of next-generation pharmaceuticals.

Introduction: The Rise of the Tetrahydropyran Scaffold

The tetrahydropyran (THP) moiety, with its simple C5H10O formula, is a recurring structural motif in a vast array of biologically active compounds, from marine toxins to blockbuster pharmaceuticals.[2] Its prevalence stems from a unique set of characteristics that medicinal chemists can exploit to fine-tune the properties of a drug molecule. As a conformationally restrained ether, the THP scaffold offers a degree of rigidity that can reduce the entropic penalty upon binding to a biological target. This inherent structural pre-organization can lead to enhanced binding affinity and selectivity.

Furthermore, the THP ring is often employed as a bioisosteric replacement for a cyclohexane ring. This substitution can be strategically advantageous; the introduction of the oxygen heteroatom reduces lipophilicity, which can in turn improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The oxygen atom can also serve as a hydrogen bond acceptor, providing an additional point of interaction with the target protein that is absent in its carbocyclic counterpart. These favorable attributes have cemented the THP scaffold's status as a "privileged" structure in drug discovery, capable of serving as a ligand for a diverse range of biological targets.[1]

Physicochemical Properties and Medicinal Chemistry Advantages

The strategic incorporation of a THP scaffold into a drug candidate can impart several beneficial properties. The causality behind these advantages lies in the fundamental physicochemical nature of the ring system.

-

Modulation of Lipophilicity and Solubility: A key challenge in drug design is balancing lipophilicity, which is crucial for membrane permeability, with aqueous solubility, necessary for dissolution and distribution. The replacement of a methylene group in cyclohexane with an oxygen atom in tetrahydropyran leads to a decrease in the logarithm of the partition coefficient (logP), thereby reducing lipophilicity. This modification can enhance the aqueous solubility of a compound, a critical factor for oral bioavailability.[3]

-

Improved Metabolic Stability: The THP ring is generally more resistant to metabolic degradation compared to more flexible acyclic ethers or certain carbocyclic systems. The cyclic nature and the presence of the ether oxygen can influence the sites of metabolism, often directing it away from the core scaffold and preserving the integrity of the pharmacophore.[3]

-

Conformational Rigidity and Pre-organization: The chair-like conformation of the THP ring restricts the number of accessible conformations compared to a more flexible linear ether. This pre-organization of the molecule into a bioactive conformation can lead to a lower entropic cost upon binding to the target, thus enhancing binding affinity.

-

Hydrogen Bonding Capability: The oxygen atom within the THP ring can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the active site of a protein. This additional binding interaction can significantly contribute to the potency and selectivity of a drug.

-

Vectorial Orientation of Substituents: The defined stereochemistry of substituted THP rings allows for precise three-dimensional positioning of functional groups. This enables medicinal chemists to optimize interactions with the target protein by placing substituents in specific spatial orientations.

Synthetic Strategies for Tetrahydropyran Scaffolds

The construction of the tetrahydropyran ring, particularly with stereocontrol, is a critical aspect of its application in medicinal chemistry. A variety of synthetic methodologies have been developed to access functionalized THP derivatives.[4] The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a powerful and widely used strategy for the synthesis of THP rings. These reactions often proceed with high stereoselectivity, guided by the stereochemistry of the acyclic precursor.

-

Oxa-Michael Addition: The intramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated carbonyl system is a common method for forming the THP ring.[4] The stereochemical outcome of this reaction is influenced by the substrate and reaction conditions.

-

Prins Cyclization: The Prins cyclization involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone.[5] This reaction proceeds through a key oxocarbenium ion intermediate and can be highly stereoselective, making it a valuable tool for the synthesis of complex THP-containing natural products.[6]

Ring-Expansion and Rearrangement Reactions

Innovative ring-expansion methodologies offer alternative pathways to the THP core.

-

Rearrangement of Cyclopropanated Furans: This metal-free, stereoselective method involves a cyclopropylcarbinyl cation rearrangement to afford highly functionalized dihydropyrans, which can be subsequently reduced to tetrahydropyrans.[7][8]

Hetero-Diels-Alder Reactions

The [4+2] cycloaddition between a diene and a dienophile containing a heteroatom, known as the hetero-Diels-Alder reaction, is an efficient method for constructing six-membered heterocyclic rings. Asymmetric variants of this reaction, often employing chiral catalysts, provide enantiomerically enriched THP derivatives.[9]

Experimental Protocol: Stereoselective Prins Cyclization for 4-Hydroxytetrahydropyran Synthesis

This protocol describes a general procedure for a tethered enol-ether Prins cyclization to generate a 4-hydroxytetrahydropyran scaffold, a versatile intermediate for further functionalization.[6][10]

Materials:

-

Homoallylic alcohol tethered to an enol ether

-

Lewis acid catalyst (e.g., Tin(IV) chloride solution in dichloromethane)

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Dissolve the homoallylic alcohol-enol ether substrate (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the Lewis acid catalyst (e.g., 1.1 eq of SnCl4 solution in DCM) to the stirred solution over 15 minutes.

-

Maintain the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-hydroxytetrahydropyran product.

-

Characterize the product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Conformational Analysis of the Tetrahydropyran Ring

The tetrahydropyran ring predominantly adopts a chair conformation, similar to cyclohexane, to minimize torsional and steric strain.[11] However, the presence of the endocyclic oxygen atom introduces distinct conformational preferences.

The anomeric effect, a stereoelectronic effect, plays a crucial role in the conformational analysis of substituted tetrahydropyrans. It describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2) to occupy the axial position rather than the sterically less hindered equatorial position. This preference arises from a stabilizing hyperconjugative interaction between the lone pair of the ring oxygen and the antibonding orbital (σ*) of the C-substituent bond.

The chair conformation can undergo ring inversion, passing through higher energy half-chair, skew-boat, and boat conformations.[11] The energy barrier for this inversion is a key parameter that defines the conformational flexibility of the ring. The substitution pattern on the THP ring can significantly influence the equilibrium between the two chair conformers.

Caption: Ring inversion of the tetrahydropyran chair conformations.

Tetrahydropyran in FDA-Approved Drugs: Case Studies

The successful application of the tetrahydropyran scaffold is evident in numerous FDA-approved drugs across various therapeutic areas.[12] These examples underscore the versatility of the THP moiety in drug design.

Omarigliptin (Marizev)

Omarigliptin is a long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. The drug features a complex, highly substituted tetrahydropyran ring that plays a crucial role in its potent and selective inhibition of the DPP-4 enzyme. The synthesis of this chiral THP core was a significant challenge that was overcome through innovative synthetic strategies.

Gilteritinib (Xospata)

Gilteritinib is a kinase inhibitor used for the treatment of acute myeloid leukemia (AML) with a FLT3 mutation. It incorporates a simple amino-THP substituent. In this case, the THP ring serves as a bioisosteric replacement for a more lipophilic cyclohexyl group, contributing to a favorable pharmacokinetic profile. The oxygen atom of the THP ring also engages in a key hydrogen bond interaction within the kinase active site, enhancing the drug's potency.

Atazanavir (Reyataz)

Atazanavir is a protease inhibitor used to treat HIV infection. While not a direct incorporation of a simple THP ring, its structure contains a bis-tetrahydrofuranyl urethane moiety, which is conceptually related. This highlights the broader utility of saturated cyclic ethers in modulating the properties of protease inhibitors. The cyclic ether moieties in these drugs are designed to reduce the peptidic character of earlier generation inhibitors, improving their pharmacokinetic properties.[13]

| Drug Name (Brand Name) | Therapeutic Area | Role of the Tetrahydropyran Scaffold |

| Omarigliptin (Marizev) | Type 2 Diabetes | Core scaffold for potent and selective DPP-4 inhibition. |

| Gilteritinib (Xospata) | Oncology (AML) | Bioisostere for cyclohexane, improving PK profile and providing a key H-bond. |

| Topiramate (Topamax) | Anticonvulsant | Part of a fructopyranose-derived structure. |

| Zanamivir (Relenza) | Antiviral (Influenza) | Derived from a sialic acid, a glucoconjugate residue. |

| AZD0156 | Oncology (ATM Kinase Inhibitor) | Incorporation of a THP-amine fragment led to a superior drug profile. |

Conclusion and Future Perspectives

The tetrahydropyran scaffold has firmly established itself as a valuable building block in the medicinal chemist's toolbox. Its ability to modulate key drug properties such as solubility, metabolic stability, and target affinity has led to its incorporation in a wide range of successful therapeutic agents. The continued development of novel and efficient stereoselective synthetic methods will undoubtedly expand the accessibility and diversity of THP-containing compounds.[4] As our understanding of the intricate interplay between three-dimensional molecular shape and biological activity grows, the well-defined and tunable conformational properties of the tetrahydropyran ring will ensure its enduring role in the design of future medicines.

References

-

Sygnature Discovery. (n.d.). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Retrieved from [Link]

-

Dakota Chemical. (n.d.). The Importance of Tetrahydropyran (CAS 142-68-7) as a Chemical Intermediate. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery | Request PDF. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Chemical Synthesis: The Role of Tetrahydropyran Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Large-Scale Synthesis of Chiral Tetrahydropyran via Asymmetric Allylation Catalyzed by ( S )-3,3′-Cl 2 -BINOL. Retrieved from [Link]

-

ACS Organic & Inorganic Au. (2021, December 7). Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. Retrieved from [Link]

-

CORE. (n.d.). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated. Retrieved from [Link]

-

National Institutes of Health. (2012, February 10). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. Retrieved from [Link]

-

NRC Research Press. (n.d.). Conformational Pathways of Saturated Six-Membered Rings. A Static and Dynamical Density Functional Study. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Retrieved from [Link]

-

ACS Publications. (n.d.). Conformational analysis. 42. Monosubstituted tetrahydropyrans. Retrieved from [Link]

-

ResearchGate. (n.d.). U.S. FDA approved commercially available drugs containing tetrahydropyran skeleton. Retrieved from [Link]

-

MDPI. (n.d.). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]

-

PubMed Central. (n.d.). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Retrieved from [Link]

-

PubMed Central. (n.d.). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Tetrahydrofuran, Tetrahydropyran, Triazoles and Related Heterocyclic Derivatives as HIV Protease Inhibitors. Retrieved from [Link]

-

PubMed. (2025, August 16). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Retrieved from [Link]

-

PubMed Central. (n.d.). Privileged Scaffolds for Library Design and Drug Discovery. Retrieved from [Link]

-

York Research Database. (2006, April 28). Strategies for the formation of tetrahydropyran rings in the synthesis of natural products. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. Retrieved from [Link]

-

LASSBIO. (n.d.). Privileged Scaffolds in Medicinal Chemistry: An Introduction. Retrieved from [Link]

Sources

- 1. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sygnaturediscovery.com [sygnaturediscovery.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 12. researchgate.net [researchgate.net]

- 13. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-(aminomethyl)oxan-4-ol;hydrochloride: A Versatile Building Block in Modern Drug Discovery

This guide provides an in-depth technical overview of 4-(aminomethyl)oxan-4-ol;hydrochloride, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will explore its chemical identity, synthesis, characterization, and critical applications as a scaffold in the design of targeted therapeutics, particularly focusing on its role in the development of mTOR and PDE10A inhibitors.

Part 1: Core Identity and Physicochemical Landscape

4-(aminomethyl)oxan-4-ol;hydrochloride, also known by its synonym 4-(aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride, is a bifunctional organic compound. Its structure is characterized by a saturated six-membered oxygen-containing ring (an oxane or tetrahydropyran) substituted at the 4-position with both a hydroxyl (-OH) group and an aminomethyl (-CH₂NH₂) group. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to handling and use in various synthetic and biological applications.[1]

The constrained tetrahydropyran ring, combined with the strategically placed polar functional groups, makes this molecule a valuable scaffold in medicinal chemistry. This unique three-dimensional arrangement can improve binding selectivity to biological targets and enhance the metabolic stability of the resulting drug candidates.[1]

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 4-(aminomethyl)oxan-4-ol;hydrochloride | PubChem[1] |

| CAS Number | 666261-01-4 | BenchChem[1] |

| Molecular Formula | C₆H₁₄ClNO₂ | Fluorochem |

| Molecular Weight | 167.63 g/mol | BenchChem[1] |

| Physical State | Solid | Fluorochem |

| InChI Key | ILUSBJDVXKZYEP-UHFFFAOYSA-N | BenchChem[1] |

Part 2: Synthesis and Characterization

The synthesis of 4-(aminomethyl)oxan-4-ol;hydrochloride can be achieved through several established organic chemistry transformations. A logical and efficient approach involves the reductive amination of a suitable ketone precursor, tetrahydro-4H-pyran-4-one. This method is advantageous due to the availability of the starting material and the mild reaction conditions often employed.[1]

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from tetrahydro-4H-pyran-4-one: a Strecker-type synthesis followed by nitrile reduction, or more directly, a reductive amination. The diagram below illustrates a plausible and efficient synthetic pathway.

Caption: Plausible synthetic route to the target compound.

Experimental Protocol: Synthesis via Cyanosilylation and Reduction

This protocol describes a representative method for the laboratory-scale synthesis of 4-(aminomethyl)oxan-4-ol;hydrochloride. Disclaimer: This is a representative protocol based on established chemical principles and should be performed by qualified personnel with appropriate safety precautions.

Step 1: Synthesis of 4-cyano-4-(trimethylsilyloxy)tetrahydropyran

-

To a stirred, anhydrous solution of tetrahydro-4H-pyran-4-one (1.0 eq) in dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon), add a catalytic amount of zinc iodide (ZnI₂, ~0.1 eq).

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add trimethylsilyl cyanide (TMSCN, 1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude silyl-protected cyanohydrin intermediate.

Step 2: Reduction and Hydrochloride Salt Formation

-

Prepare a suspension of lithium aluminum hydride (LiAlH₄, ~3.0 eq) in anhydrous tetrahydrofuran (THF) in a separate flask under an inert atmosphere and cool to 0 °C.

-

Dissolve the crude intermediate from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reduction of the nitrile by TLC or LC-MS.

-

Upon completion, cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude free base of 4-(aminomethyl)oxan-4-ol.

-

Dissolve the crude free base in a minimal amount of methanol or isopropanol and cool to 0 °C.

-

Add a solution of HCl in diethyl ether or isopropanol dropwise until the solution becomes acidic (test with pH paper).

-

The hydrochloride salt will precipitate. Stir the slurry at 0 °C for 1 hour.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-(aminomethyl)oxan-4-ol;hydrochloride.

Analytical Characterization: Predicted NMR Spectra

Table 2: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Protons | ~8.3 | broad s | 3H | -NH₃⁺ |

| Protons | ~5.5 | s | 1H | -OH |

| Protons | 3.5 - 3.7 | m | 4H | -CH₂-O- (ring) |

| Protons | ~2.9 | s | 2H | -CH₂-NH₃⁺ |

| Protons | 1.5 - 1.7 | m | 4H | -CH₂-C- (ring) |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| Carbon | ~70 | C4 (C-OH) |

| Carbon | ~62 | C2, C6 (-CH₂-O-) |

| Carbon | ~48 | C7 (-CH₂-NH₃⁺) |

| Carbon | ~35 | C3, C5 (-CH₂-C-) |

Note: Chemical shifts (δ) are relative to tetramethylsilane (TMS). The presence of the ammonium and hydroxyl protons will be confirmed by D₂O exchange.

Part 3: Applications in Drug Discovery

4-(aminomethyl)oxan-4-ol;hydrochloride is a valuable building block for synthesizing more complex molecules, particularly inhibitors of key enzymes in disease pathways. Its utility has been noted in the development of inhibitors for mTOR kinase and phosphodiesterase 10A (PDE10A).[1]

Role in the Synthesis of mTOR Inhibitors

The mammalian Target of Rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival.[3] The mTOR signaling pathway is frequently hyperactivated in various cancers, making it a prime target for oncology drug development.[4]

Caption: Simplified mTORC1 signaling pathway.

The tetrahydropyran motif is a common feature in selective mTOR kinase inhibitors. For example, the closely related compound 4-aminomethyltetrahydropyran is a key reagent used in the synthesis of CC-214-2, an orally available and selective mTOR kinase inhibitor.[5] The 4-(aminomethyl)oxan-4-ol;hydrochloride building block provides an alternative scaffold where the additional hydroxyl group can be exploited to:

-

Improve aqueous solubility: Enhancing pharmacokinetic properties.

-

Form additional hydrogen bonds: Potentially increasing binding affinity and selectivity for the target kinase.

-

Serve as a handle for further functionalization: Allowing for the exploration of new chemical space.

Role in the Synthesis of PDE10A Inhibitors

Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the medium spiny neurons of the brain's striatum. It hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers in signal transduction. Inhibition of PDE10A increases the levels of these cyclic nucleotides, which modulates neurotransmission. This mechanism has shown promise for treating the positive, negative, and cognitive symptoms of schizophrenia.[6][7]

Caption: Role of PDE10A in cyclic nucleotide signaling.

The tetrahydropyran scaffold is also utilized in the development of pyrazoloquinoline-based PDE10A inhibitors.[5] The rigid, three-dimensional nature of the 4-substituted oxane ring helps to correctly orient the pharmacophoric elements for optimal interaction with the enzyme's active site. The use of 4-(aminomethyl)oxan-4-ol;hydrochloride in this context allows chemists to fine-tune the physicochemical properties of the inhibitor to achieve a better balance of potency, selectivity, and drug-like characteristics.

Part 4: Safety and Handling

As a chemical intermediate, 4-(aminomethyl)oxan-4-ol;hydrochloride must be handled with appropriate care in a laboratory setting.

-

Hazard Classification: The compound is classified as harmful if swallowed.[8]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Part 5: Conclusion and Future Perspectives

4-(aminomethyl)oxan-4-ol;hydrochloride is more than a simple chemical reagent; it is a sophisticated building block that provides a robust and versatile scaffold for modern drug discovery. Its unique structural and functional features make it an attractive starting point for developing selective inhibitors of critical disease targets like mTOR and PDE10A. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of such well-designed chemical building blocks will remain paramount to the success of medicinal chemistry campaigns. Future research will likely see this scaffold incorporated into an even wider range of therapeutic agents, leveraging its favorable properties to overcome challenges in drug design and development.

References

- Glaser, R. (1989). 1H and 13C NMR studies on the oxydimethyleneaminomethyl fragment in six‐ and eight‐membered rings. The solution stereochemistry of N‐methyl diastereomers of phendimetrazine (an oxazine anorexic drug) versus nefopam (a benzoxazocine analgesic drug). Magnetic Resonance in Chemistry, 27(12), 1142-1152.

- Hassan, A. H. E., & Lee, Y. S. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs.

- Liu, N., et al. (2020). Research progress of mTOR inhibitors. European Journal of Medicinal Chemistry, 207, 112822.

-

MDPI. (n.d.). Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts. Retrieved from [Link]

- Megyery, K., et al. (2018). Combination of 1H and 13C NMR Spectroscopy. In NMR Spectroscopy (pp. 199-204).

-

Protheragen. (n.d.). 4-(Aminomethyl)tetrahydro-2H-pyran. Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminomethyltetrahydropyran. Retrieved from [Link]

-

ResearchGate. (2005). The Synthesis of Novel 4-(Aminomethyl)oxazoline Ligands. Retrieved from [Link]

- Salama, M., & El-Sabbagh, M. (2018). Potential of PDE10A Inhibitors as Treatment for Schizophrenia and Other Neurological Disorders. ACS Chemical Neuroscience, 9(2), 185-196.

- Sosnovskikh, V. Y., et al. (2015). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules, 20(10), 18366-18387.

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

- Yoshikawa, M., et al. (2016). Design and synthesis of potent and selective pyridazin-4(1H)-one-based PDE10A inhibitors interacting with Tyr683 in the PDE10A selectivity pocket. Bioorganic & Medicinal Chemistry, 24(15), 3335-3345.

- Zagorska, A., et al. (2022). Design, synthesis, and behavioral evaluation of dual-acting compounds as phosphodiesterase type 10A (PDE10A) inhibitors and serotonin ligands targeting neuropsychiatric symptoms in dementia. European Journal of Medicinal Chemistry, 233, 114218.

-

Zhang, Y., et al. (2012). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1][9]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 55(12), 5859-5872.

- Zhou, H., et al. (2015). Updates of mTOR inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 15(7), 813-827.

- U.S. Patent No. 7,365,215 B2. (2008). Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof.

- U.S. Patent No. 9,630,955 B2. (2017).

- U.S. Patent No. 10,059,707 B2. (2018). Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro- 1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient.

- World Intellectual Property Organization. (2007). Optical enantiomers of phenyramidol and process for chiral synthesis. WO 2007/135463 A1.

Sources

- 1. This compound|167.63 g/mol [benchchem.com]

- 2. 4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8 [chemicalbook.com]

- 3. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-(Aminomethyl)tetrahydro-2H-pyran - Protheragen [protheragen.ai]

- 6. Potential of PDE10A Inhibitors as Treatment for Schizophrenia and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of potent and selective pyridazin-4(1H)-one-based PDE10A inhibitors interacting with Tyr683 in the PDE10A selectivity pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Amino-4-hydroxymethyl-tetrahydro-2H-pyran hydrochloride 97% | CAS: 1404373-79-0 | AChemBlock [achemblock.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

A Senior Application Scientist's Guide to the Solubility of 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol Hydrochloride in Organic Solvents

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride (CAS: 1602413-03-3), a key building block in modern medicinal chemistry. Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing robust purification strategies, and enabling effective formulation development. This document synthesizes theoretical principles with practical, field-proven methodologies to offer researchers a complete framework for solubility assessment. We present qualitative solubility data, explore the underlying intermolecular forces governing solubility, and provide a detailed, self-validating protocol for quantitative solubility determination. This guide is intended to empower researchers, scientists, and drug development professionals to make informed, data-driven decisions in their work.

Introduction: The Critical Role of Solubility Data

In the landscape of drug discovery and development, the physicochemical properties of chemical intermediates dictate the efficiency and feasibility of synthetic routes and the ultimate success of formulation efforts. This compound is a bifunctional molecule featuring a primary amine, a tertiary alcohol, and a tetrahydropyran ring. Its hydrochloride salt form significantly influences its physical properties, most notably its solubility.

A thorough understanding of its solubility in various organic solvents is not merely academic; it is a critical prerequisite for:

-

Reaction Optimization: Selecting an appropriate solvent system that ensures all reactants remain in the solution phase is fundamental to achieving optimal reaction kinetics and yield.

-

Purification and Crystallization: Knowledge of solubility across a range of solvents enables the rational design of crystallization processes for purification, leading to higher purity and better crystal morphology.

-

Formulation Development: For active pharmaceutical ingredients (APIs), solubility is a key determinant of bioavailability. Early characterization of intermediates informs downstream formulation strategies.[1][2]

This guide moves beyond a simple data table, providing the mechanistic "why" behind the observed phenomena and equipping the reader with the tools to generate their own high-quality, reproducible data.

Physicochemical Profile of the Solute

To understand the solubility, we must first understand the molecule itself.

-

IUPAC Name: (4-aminotetrahydro-2H-pyran-4-yl)methanol hydrochloride

-

Synonyms: 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol HCl

-

CAS Number: 1602413-03-3

-

Molecular Formula: C₆H₁₄ClNO₂

-

Molecular Weight: 167.64 g/mol [3]

-

Structure:

The key structural features influencing solubility are the ionic hydrochloride salt of the primary amine (-NH₃⁺Cl⁻), the tertiary hydroxyl group (-OH), and the ether linkage within the tetrahydropyran ring. These groups provide multiple sites for hydrogen bonding and strong ionic interactions.

Solubility Profile: A Qualitative & Theoretical Overview

Quantitative public data on the solubility of this specific compound in a wide range of organic solvents is limited. However, based on its structure and general principles of "like dissolves like," we can construct a reliable qualitative and theoretical profile. As an amine hydrochloride, it is a polar, ionic compound.[4][5][6]

Table 1: Predicted Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Interaction |

| Polar Protic | Water, Methanol, Ethanol | High | Strong ion-dipole interactions and extensive hydrogen bonding with the -NH₃⁺ and -OH groups. |

| Polar Aprotic | DMSO, DMF | Moderate to High | Good dipole-dipole interactions; can accept hydrogen bonds but cannot donate them. Solvates the cation well. |

| Polar Aprotic | Acetone, Acetonitrile | Low to Sparingly Soluble | Moderate dipole moments but less effective at solvating the ionic salt compared to DMSO or DMF. |

| Non-Polar | Toluene, Hexane, Diethyl Ether | Insoluble / Very Low | Lack of favorable interactions. The non-polar solvent molecules cannot overcome the strong ionic lattice energy of the salt.[6] |

This predicted behavior stems from the fundamental intermolecular forces at play, which are visualized in the diagram below.

Figure 1: Intermolecular forces governing solubility.

Standardized Protocol for Quantitative Solubility Determination

To move from prediction to precise quantification, a robust and reproducible experimental method is essential. The isothermal shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[6][7]

Principle

An excess of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is measured using a suitable analytical technique (e.g., HPLC-UV, UPLC-MS).

Materials & Equipment

-

This compound (purity >98%)

-

Selected organic solvents (analytical or HPLC grade)

-

Thermostatic shaker bath or orbital shaker in a temperature-controlled incubator

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or nylon, chosen for solvent compatibility)

-

Vials for sample collection

-

Validated HPLC or UPLC system with a suitable detector

Step-by-Step Methodology

-

Preparation: Add an excess amount of the compound (e.g., 10-20 mg, accurately weighed) to a known volume of the solvent (e.g., 2 mL) in a sealed glass vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.[7]

-

Equilibration: Place the vials in the thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period. A typical duration is 24 to 48 hours to ensure thermodynamic equilibrium is reached.[6][8] Preliminary experiments can be run to confirm the time required to reach a plateau in concentration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 1 hour to let the solid settle. To ensure complete removal of particulate matter, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

-

Sample Collection & Preparation: Carefully withdraw a clear aliquot of the supernatant. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to prevent any microscopic solid particles from being included in the analysis.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or UPLC method. The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.

-

Calculation: Calculate the original solubility in mg/mL or g/100 mL, accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility and the result reported as mean ± standard deviation.

The workflow for this protocol is illustrated below.

Figure 2: Isothermal shake-flask solubility workflow.

Conclusion and Practical Implications

While quantitative data for this compound requires empirical determination, a robust theoretical framework predicts high solubility in polar protic solvents, moderate solubility in polar aprotic solvents like DMSO, and very low solubility in non-polar media. This understanding, combined with the detailed shake-flask protocol provided, empowers researchers to both predict solvent suitability and precisely measure solubility for their specific application. This knowledge is fundamental for accelerating process development, ensuring robust purification, and laying the groundwork for successful drug development programs.

References

- Vertex AI Search Result. (N.D.).

- Dissolution Technologies. (N.D.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- CymitQuimica. (N.D.). 4-(Aminomethyl)tetrahydro-2H-pyran hydrochloride.

- Vertex AI Search Result. (N.D.).

- Benchchem. (N.D.).

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Enamine. (N.D.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Bienta. (N.D.). Shake-Flask Solubility Assay.

- BioAssay Systems. (N.D.). Shake Flask Solubility Services.

- Benchchem. (N.D.). 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | 217299-03-1.

- National Institutes of Health. (N.D.). 4-Aminomethyltetrahydropyran | C6H13NO | CID 2773210 - PubChem.

- ChemicalBook. (2025). 4-(aminomethyl)tetrahydro-2H-pyran-4-ol | 783303-73-1.

- ChemicalBook. (2025). 4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8.

- Lund University Publications. (N.D.).

- AChemBlock. (N.D.). 4-Amino-4-hydroxymethyl-tetrahydro-2H-pyran hydrochloride 97% | CAS: 1404373-79-0.

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 3. 4-Amino-4-hydroxymethyl-tetrahydro-2H-pyran hydrochloride 97% | CAS: 1404373-79-0 | AChemBlock [achemblock.com]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. benchchem.com [benchchem.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. enamine.net [enamine.net]

Methodological & Application

Application Note: A Validated Two-Step Synthesis of 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol Hydrochloride

Abstract

This document provides a detailed, two-step experimental protocol for the synthesis of 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride. This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of selective enzyme inhibitors, such as those targeting mTOR kinase and phosphodiesterase 10A (PDE10A).[1][2] The synthetic strategy detailed herein involves the formation of a Boc-protected aminomethyl alcohol intermediate from tetrahydro-4H-pyran-4-one, followed by an acid-catalyzed deprotection to yield the final hydrochloride salt. The protocol emphasizes the rationale behind procedural choices, safety considerations, and methods for ensuring reaction completion and product purity.

Introduction and Scientific Rationale

4-(Aminomethyl)tetrahydro-2H-pyran-4-ol is a bifunctional scaffold featuring a constrained tetrahydropyran ring, a primary amine, and a tertiary alcohol. This unique three-dimensional structure is advantageous in drug design, as it can enhance binding selectivity to biological targets and improve metabolic stability.[1] Its hydrochloride salt form offers improved handling properties and aqueous solubility, making it a versatile intermediate for further synthetic transformations.[1]

The synthetic pathway outlined below was designed for reliability and scalability. It proceeds in two major stages:

-

Formation of a Boc-Protected Intermediate: The synthesis commences with the nucleophilic addition of a cyanide ion to tetrahydro-4H-pyran-4-one, forming a cyanohydrin. This is a classic one-carbon homologation strategy. The nitrile is then reduced to a primary amine using a powerful hydride reagent, and subsequently protected with a tert-butoxycarbonyl (Boc) group. The Boc group is ideal for this synthesis due to its stability under the reduction conditions and its facile, clean removal under acidic conditions.[3]

-

Acid-Catalyzed Deprotection: The final step involves the removal of the Boc protecting group using hydrochloric acid in an anhydrous organic solvent. This reaction is highly efficient and directly furnishes the desired product as its stable hydrochloride salt, which often precipitates from the reaction medium, simplifying isolation.[4][5]

Overall Synthetic Workflow

The logical flow of the synthesis, from the starting ketone to the final hydrochloride salt, is depicted below.

Caption: High-level experimental workflow for the synthesis.

Detailed Experimental Protocol

Safety Precaution: This protocol involves highly toxic and reactive reagents, including potassium cyanide (KCN) and lithium aluminum hydride (LiAlH₄). All steps must be performed by trained personnel in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. An emergency cyanide antidote kit should be readily accessible.

Part A: Synthesis of tert-butyl ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate (Intermediate 3)

This part details a one-pot procedure for converting tetrahydro-4H-pyran-4-one (1 ) into the Boc-protected intermediate (3 ).

Caption: Reaction scheme for the synthesis of the Boc-protected intermediate.

Materials and Reagents:

-

Tetrahydro-4H-pyran-4-one (1 )

-

Potassium cyanide (KCN)

-

Glacial acetic acid (AcOH)

-

Lithium aluminum hydride (LiAlH₄)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous dichloromethane (DCM)

-

Deionized water

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

Procedure:

-

Cyanohydrin Formation:

-

To a round-bottom flask equipped with a magnetic stirrer, add tetrahydro-4H-pyran-4-one (1.0 eq).

-

Dissolve the ketone in a mixture of water and a suitable organic co-solvent if necessary.

-

In a separate flask, prepare a solution of potassium cyanide (1.2 eq) in water. EXTREME CAUTION: KCN is highly toxic.

-

Cool the ketone solution to 0 °C in an ice bath.

-

Slowly add the KCN solution to the ketone, followed by the dropwise addition of glacial acetic acid (1.5 eq).

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Nitrile Reduction:

-

In a separate, flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.5 eq) in anhydrous THF. CAUTION: LiAlH₄ reacts violently with water.

-

Cool the LiAlH₄ suspension to 0 °C.

-

Carefully add the crude cyanohydrin reaction mixture dropwise to the LiAlH₄ suspension. An exothermic reaction will occur; maintain the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours until TLC indicates the complete consumption of the nitrile intermediate.

-

Cool the reaction back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams. A white, granular precipitate should form.

-

Stir vigorously for 30 minutes, then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF.

-

-

Boc Protection:

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude aminomethyl alcohol.

-

Dissolve the crude product in anhydrous dichloromethane (DCM).

-

Add triethylamine (Et₃N, 1.5 eq) to the solution, followed by the portion-wise addition of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq).

-

Stir the reaction at room temperature for 12-18 hours. Monitor by TLC.

-

Upon completion, wash the reaction mixture sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting residue by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure Boc-protected intermediate 3 .

-

Part B: Synthesis of this compound (4)

Caption: Reaction scheme for the Boc deprotection to form the final product.

Materials and Reagents:

-

tert-butyl ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate (3 )

-

4M HCl in 1,4-dioxane

-

Anhydrous methanol (optional)

-

Anhydrous diethyl ether

Procedure:

-

Boc Deprotection:

-

Dissolve the Boc-protected intermediate 3 (1.0 eq) in a minimal amount of anhydrous methanol or 1,4-dioxane in a round-bottom flask.

-

To the stirred solution, add 4M HCl in 1,4-dioxane (5.0 eq) dropwise at room temperature.[6][7]

-

Effervescence (release of CO₂ and isobutylene) should be observed.

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the deprotection can be monitored by TLC until the starting material is fully consumed.[4]

-

Often, the hydrochloride salt product will precipitate as a white solid during the reaction.[6]

-

-

Isolation and Purification:

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.[6]

-

To the resulting residue, add anhydrous diethyl ether to induce further precipitation.

-

Stir the suspension for 30 minutes, then collect the white solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold diethyl ether to remove any non-polar impurities.[7]

-

Dry the solid under high vacuum to afford the final product, this compound (4 ), as a white to off-white solid.

-

Quantitative Data Summary

The following table summarizes the stoichiometry for a representative reaction scale.

| Step | Compound/Reagent | MW ( g/mol ) | Equivalents | Sample Amount | Notes |

| Part A | Tetrahydro-4H-pyran-4-one | 100.12 | 1.0 | 10.0 g | Starting material |

| Potassium Cyanide (KCN) | 65.12 | 1.2 | 7.8 g | Highly Toxic | |

| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 2.5 | 9.5 g | Water Reactive | |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 1.2 | 26.2 g | ||

| Part B | Boc-Protected Intermediate | 231.30 | 1.0 | 10.0 g | Starting material for Part B |

| 4M HCl in Dioxane | 36.46 | 5.0 | 54.2 mL | Added as a solution | |

| Final | Product Hydrochloride Salt | 167.63 | - | ~6.5-7.2 g | Expected Yield: 90-98% for Part B |

References

-

Protheragen. (n.d.). 4-(Aminomethyl)tetrahydro-2H-pyran. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]

-

ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. Retrieved from [Link]

- Google Patents. (n.d.). US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof.

-

ACS Green Chemistry Institute. (n.d.). Specific solvent issues with BOC deprotection. Retrieved from [Link]

-

PubMed. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

- Google Patents. (n.d.). CN102936220B - BOC protection method for aminopyridine.

Sources

- 1. This compound|167.63 g/mol [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Boc Deprotection - HCl [commonorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

Application of 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol in the Synthesis of Potent and Selective mTOR Kinase Inhibitors